molecular formula C13H17N3 B018828 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile CAS No. 125743-63-7

4-((4-Methylpiperazin-1-yl)methyl)benzonitrile

Cat. No. B018828
M. Wt: 215.29 g/mol
InChI Key: IVSYNRMJMLDSIB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile and its derivatives typically involves direct reductive alkylation of 1-methylpiperazine, showcasing a straightforward and efficient approach with high yields. Koroleva et al. (2012) detailed a practical synthesis method yielding the key precursor for imatinib through this process in 95–99% yields, highlighting the method's scalability for large-scale production (Koroleva et al., 2012).

Molecular Structure Analysis

The molecular structure of 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile derivatives has been investigated through various spectroscopic techniques, including IR, NMR, and mass spectrometry, to confirm their composition and structural integrity. These analyses are crucial for the development of pharmaceuticals, ensuring the correct molecular framework is obtained for desired biological activities.

Chemical Reactions and Properties

This compound participates in numerous chemical reactions, forming the backbone for the synthesis of a wide array of bioactive molecules. Its ability to undergo nucleophilic substitution reactions, as shown in the synthesis of pyridine-3-carbonitrile derivatives, underscores its versatility in medicinal chemistry applications (Mishriky & Moustafa, 2013).

Scientific Research Applications

  • Synthesis of Imatinib

    • Scientific Field : Pharmaceutical Chemistry .
    • Application Summary : This compound is used in the synthesis of the anticancer drug Imatinib . Imatinib is an ATP-competitive selective inhibitor of Bcr-Abl protein tyrosine kinase with unprecedented efficacy for the treatment of Bcr-Abl positive CML .
    • Methods of Application : The synthesis of Imatinib involves coupling the amine and carboxylic acid precursors using N, N ′-carbonyldiimidazole (CDI) as a condensing agent .
    • Results or Outcomes : The outcomes of this application are not specified in the source .
  • Synthesis of 1,2,4-Triazole Derivatives

    • Scientific Field : Organic Chemistry .
    • Application Summary : This compound is used in the synthesis of 1,2,4-triazole derivatives . These derivatives have shown promising antibacterial activity .
    • Methods of Application : The exact methods of application are not specified in the source, but it involves the use of this compound in a Mannich reaction .
    • Results or Outcomes : The outcomes of this application are not specified in the source .

Safety And Hazards

This compound is classified as dangerous, with hazard statements indicating it is harmful if swallowed, in contact with skin, or if inhaled . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-15-6-8-16(9-7-15)11-13-4-2-12(10-14)3-5-13/h2-5H,6-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSYNRMJMLDSIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428764
Record name 4-[(4-Methylpiperazin-1-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Methylpiperazin-1-yl)methyl)benzonitrile

CAS RN

125743-63-7
Record name 4-[(4-Methylpiperazin-1-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under the argon atmosphere, 4-methylpiperazine (2.00 g, 20.0 mmole) and potassium carbonate (3.41 g, 24.7 mole) were added to a solution of 4-cyanobenzyl bromide (3.20 g, 16.3 mole) in tetrahydrofuran (30 ml). After stirring at room temperature for 18 hours, the mixture was diluted with water and extracted with ethyl acetate. The organic layer was washed with water followed by a saturated aqueous saline, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure to give 4-(4-methyl-1-piperazinylmethyl)benzonitrile as a colorless crystalline powder (1.49 g, 42.4%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.41 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Mokhtari, M Mosaddegh, MH Moghadam… - Iranian Journal of …, 2012 - ncbi.nlm.nih.gov
The assessment of the degree or rate of cellular proliferation and cell viability is critical for the assessment of the effects of drugs on both normal and malignant cell populations. In the …
Number of citations: 18 www.ncbi.nlm.nih.gov
WH Malki, AM Gouda, HEA Ali, R Al-Rousan… - European Journal of …, 2018 - Elsevier
Protein kinases are promising therapeutic targets for cancer therapy. Here, we applied multiple approaches to optimize the potency and selectivity of our reported alloxazine scaffold. …
Number of citations: 21 www.sciencedirect.com
W Dong - 2023 - search.proquest.com
Studies have found that the three-dimensionality of a drug candidate has a positive correlation with success in clinical trials, which revitalizes general interest in installing C SP 3-…
Number of citations: 0 search.proquest.com
S Mokhtari, AN Shirazi, RK Tiwari, K Parang… - Med chem, 2015 - auhs.edu
Synthesis of 3-Arylidene and 3-Arylimine Oxindole Derivatives and Evaluation of Their Src Kinase Inhibitory and Antiproliferativ Page 1 Mokhtari et al., Med chem 2015, 5:6 DOI: 10.4172…
Number of citations: 2 www.auhs.edu

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